2-(3,5-dimethylphenyl)propanenitrile
Description
2-(3,5-Dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N (derived from its structure). It consists of a propanenitrile backbone (CH2-CH2-CN) with a 3,5-dimethylphenyl substituent attached to the second carbon.
Properties
CAS No. |
1260765-11-4 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,5-dimethylphenyl)propanenitrile can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as ethanol. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the nitrile group .
Another method involves the dehydration of 3,5-dimethylphenylpropanamide using phosphorus pentoxide (P4O10) as a dehydrating agent. This reaction removes water from the amide group, resulting in the formation of the nitrile compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,5-dimethylphenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenyl)propanenitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-(3,5-dimethylphenyl)propanenitrile with two closely related compounds:
Key Observations:
Branching Effects : The compound 2-(3,5-dimethylphenyl)-2-methylpropanenitrile (CAS 93748-07-3) features a methyl group at the same carbon as the phenyl substituent, introducing steric hindrance. This branching may reduce reactivity in nucleophilic substitutions compared to the unbranched target compound .
Amino Group Influence: 3-[(3,5-Dimethylphenyl)amino]propanenitrile (CAS 36034-62-5) replaces the phenyl group with an aromatic amine at the third carbon.
Molecular Weight Differences: The amino-substituted compound has a marginally higher molecular weight (174.24 vs. 173.25) due to the additional nitrogen atom in its structure .
Physicochemical and Functional Differences
While specific data on boiling points, melting points, or solubility are absent in the provided evidence, inferences can be drawn from structural features:
- Steric Effects : The branched analog (2-methylpropanenitrile derivative) may exhibit lower volatility than the target compound due to increased molecular bulk .
- Polarity: The amino-substituted compound likely has higher polarity, making it more soluble in aqueous media compared to the non-polar nitrile analogs .
- Reactivity: The nitrile group in all three compounds suggests utility in cyanation reactions, but the amino group in 3-[(3,5-Dimethylphenyl)amino]propanenitrile could enable additional reactivity (e.g., amide bond formation) .
Research and Database Annotations
- 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile: Listed in chemical databases with identifiers such as CAS 93748-07-3 but lacks detailed pharmacological or toxicological annotations .
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